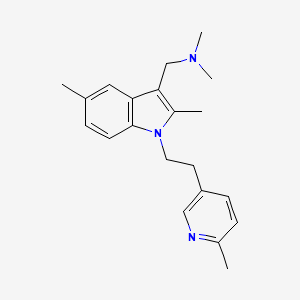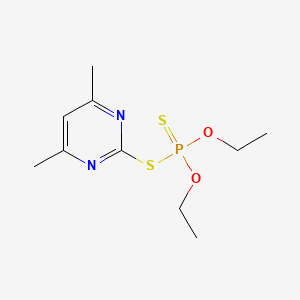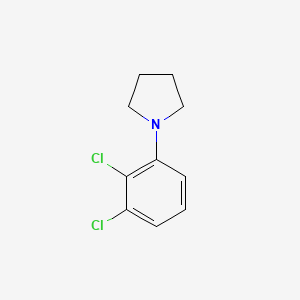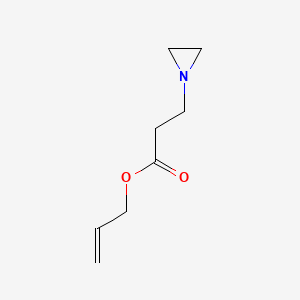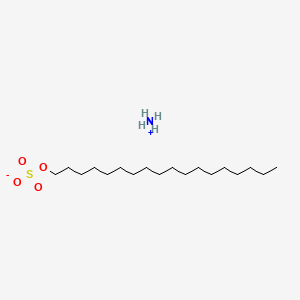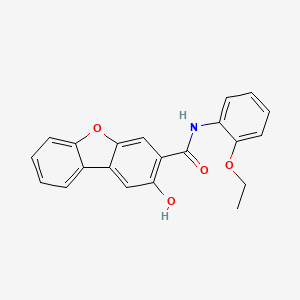
2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is an organic compound with the molecular formula C18H24O6 This compound is characterized by a benzene ring substituted with three ethyl groups and three acetic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-triethylbenzene as the core structure.
Functionalization: The benzene ring is functionalized with acetic acid groups through a series of reactions involving halogenation and subsequent substitution reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid may involve large-scale synthesis using automated reactors. The process includes:
Bulk Reactants: Utilizing bulk quantities of 2,4,6-triethylbenzene and acetic acid derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Binding: The acetic acid groups facilitate binding to target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetic acid: Similar structure but with methyl groups instead of ethyl groups.
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid: A closely related compound with slight variations in the substituents.
Uniqueness
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts
特性
CAS番号 |
220759-05-7 |
|---|---|
分子式 |
C18H24O6 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-[3,5-bis(carboxymethyl)-2,4,6-triethylphenyl]acetic acid |
InChI |
InChI=1S/C18H24O6/c1-4-10-13(7-16(19)20)11(5-2)15(9-18(23)24)12(6-3)14(10)8-17(21)22/h4-9H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
WEVUDBFKCZMZAX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1CC(=O)O)CC)CC(=O)O)CC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



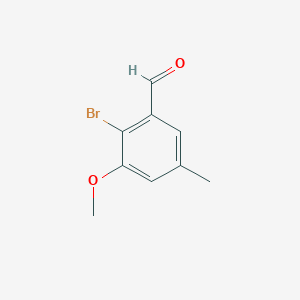
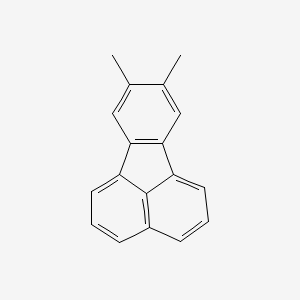
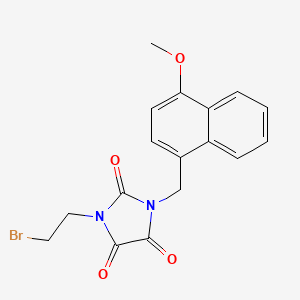
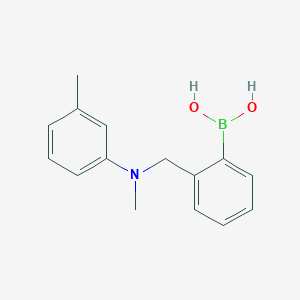


![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
